![molecular formula C17H11B B3181253 5-Bromo-7h-benzo[c]fluorene CAS No. 64356-27-0](/img/structure/B3181253.png)
5-Bromo-7h-benzo[c]fluorene
Overview
Description
5-Bromo-7h-benzo[c]fluorene is a chemical compound that belongs to the class of polycyclic aromatic hydrocarbons (PAHs). It is widely used in scientific research as a starting material for the synthesis of various organic compounds.
Mechanism of Action
The mechanism of action of 5-Bromo-7h-benzo[c]fluorene is not fully understood. However, it is believed to act as a photosensitizer, absorbing light energy and transferring it to other molecules, leading to the formation of reactive oxygen species (ROS) that can induce oxidative stress in cells.
Biochemical and Physiological Effects:
Studies have shown that exposure to this compound can induce oxidative stress in cells, leading to DNA damage, lipid peroxidation, and protein oxidation. It has also been shown to inhibit the activity of certain enzymes involved in cellular metabolism. However, the exact biochemical and physiological effects of this compound are still being investigated.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-Bromo-7h-benzo[c]fluorene in lab experiments is its high reactivity and versatility in organic synthesis. It can be easily modified to obtain a wide range of derivatives with different properties. However, its potential toxicity and environmental hazards should be taken into consideration when handling and disposing of the compound.
Future Directions
Future research on 5-Bromo-7h-benzo[c]fluorene could focus on the development of new synthetic methods for obtaining derivatives with specific properties. It could also investigate the potential applications of these derivatives in various fields, such as optoelectronics, photovoltaics, and organic electronics. Moreover, further studies are needed to fully understand the mechanism of action and the biochemical and physiological effects of this compound.
Scientific Research Applications
5-Bromo-7h-benzo[c]fluorene is widely used in scientific research as a starting material for the synthesis of various organic compounds. It has been used to synthesize a variety of derivatives, including fluorescent dyes, liquid crystals, and other materials with potential applications in optoelectronics, photovoltaics, and organic electronics.
properties
IUPAC Name |
5-bromo-7H-benzo[c]fluorene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Br/c18-16-10-12-9-11-5-1-2-6-13(11)17(12)15-8-4-3-7-14(15)16/h1-8,10H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACSJFPRXBBMGSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C(C4=CC=CC=C43)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





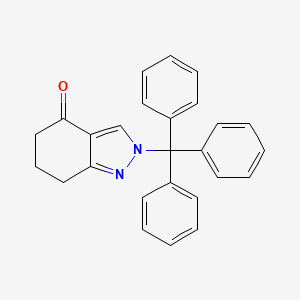
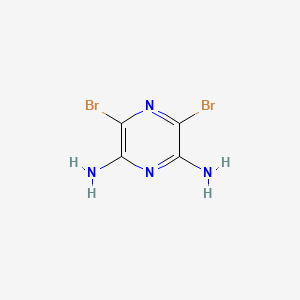
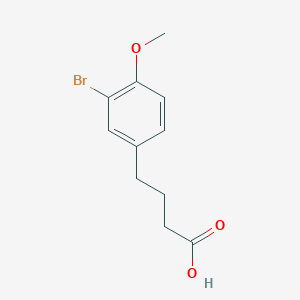

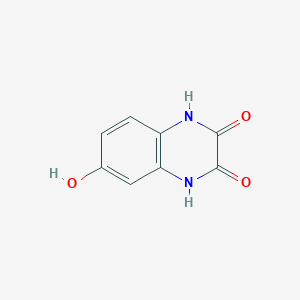

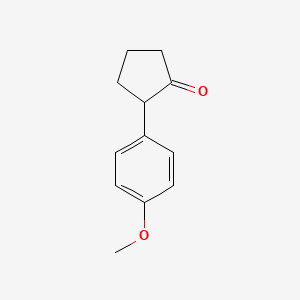


![1-Azaspiro[4.4]nonan-2-one](/img/structure/B3181248.png)

